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Compound of Interest

Compound Name: Stevioside D

Cat. No.: B15594418

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana Bertoni, are a class of high-
intensity, low-calorie natural sweeteners. Their molecular structure consists of a diterpene
aglycone, steviol, linked to various sugar moieties. The composition and arrangement of these
sugars determine the sweetness profile and sensory attributes of each specific glycoside. This
guide provides a comprehensive overview of the spectroscopic data for two prominent steviol
glycosides: Stevioside and Rebaudioside D. It is important to note that while the query
specified "Stevioside D," this is not a standard nomenclature in the scientific literature. It is
highly probable that this refers to Rebaudioside D. For clarity and comprehensiveness, this
document presents the spectroscopic data for both Stevioside and Rebaudioside D. The data is
intended for researchers, scientists, and professionals in the field of drug development and
natural product chemistry.

Spectroscopic Data of Stevioside

Stevioside is one of the most abundant steviol glycosides in the stevia leaf. Its structure
consists of a steviol backbone with three attached glucose units.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the *H and 13C NMR chemical shifts for Stevioside recorded in
two common deuterated solvents, dimethyl sulfoxide-de (DMSO-de) and pyridine-ds.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15594418?utm_src=pdf-interest
https://www.benchchem.com/product/b15594418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: *H and 3C NMR Spectroscopic Data of Stevioside
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13C NMR HNMR 13C NMR IH NMR

Position (DMSO-ds) dC (DMSO-O_IG) o (Pyridine-ds) ¢ (Pyridine-ds) oH

[ppm] (J in Hz) :
[PPpm][1] (1] [ppm] [ppm] (3 in Hz)

Steviol Aglycone

1 41.0 40.8

2 19.1 19.1

3 37.6 38.0

4 42.5 44.4

5 56.9 57.2

6 21.7 22.2

7 40.2 41.6

8 42.5 41.3

9 53.8 53.9

10 39.9 39.8

11 20.5 20.8

12 36.2 39.6

13 84.9 86.4

14 43.7 44.0

15 47.2 47.8

16 153.9 155.0

17 104.1 4.84 (brs), 5.66 104.7 5.05 (s), 5.69 (s)
(brs)

18 28.4 1.11 (s) 28.9 1.51 (s)

19 175.9 176.5

20 15.2 0.91 (s) 16.4 1.17 (s)
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Glucosyl Unit at
C-19

1 95.3 5.25(d, 7.9) 95.8 6.22 (d, 8.2)
2' 73.1 74.0

3 77.2 78.8

4 70.2 71.6

5' 76.9 78.2

6' 61.2 62.7

Sophorosyl Unit

at C-13

1" 97.5 4.47 (d, 7.9) 104.7 5.37 (d, 7.8)
2" 86.9 88.0

3" 77.0 78.2

4" 70.9 71.8

5" 77.3 78.4

6" 61.9 62.9

1 106.2 4.36 (d, 7.9) 105.1 5.03 (d, 7.8)
2™ 75.3 76.1

3" 76.9 78.6

4™ 70.2 71.6

5" 76.6 78.0

6" 61.2 62.7

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Data
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Table 2: IR and MS Spectroscopic Data of Stevioside

Technique Data

3303 (-OH stretching), 2932 (sp3 -CH
stretching), 1730-1740 (-C=0 stretching of
ester), 1635 (C=C stretching), 1050 (C-O
stretching, glycosidic bond)[2][3]

IR (cm-1) **

Molecular Formula: C3sHeoO18 Molecular
MS Weight: 804.88 g/mol [M-H]~: m/z 803.2[1]
[M+Na]*: m/z 827.43[4]

Spectroscopic Data of Rebaudioside D

Rebaudioside D is a minor steviol glycoside that has gained commercial interest due to its
favorable taste profile, exhibiting less bitterness than Stevioside. It possesses five glucose
units attached to the steviol core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following table presents the *H and *3C NMR chemical shifts for Rebaudioside D.

Table 3: 1H and 3C NMR Spectroscopic Data of Rebaudioside D in Pyridine-ds
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Position 13C NMR (Pyridine-ds) dc 1H NMR (Pyridine-ds) dH
[Ppm] [ppm] (J in Hz)

Steviol Aglycone

1 40.8

2 19.1

3 38.0

4 44.4

5 57.2

6 22.2

7 41.6

8 41.3

9 53.9

10 39.8

11 20.8

12 39.6

13 86.4

14 44.0

15 47.8

16 155.0

17 104.7 5.05 (s), 5.69 (s)

18 28.9 1.51 (s)

19 176.5

20 16.4 1.17 (s)

Glucosyl Unit | (C-19)

1 95.8 6.22 (d, 8.2)
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2' 88.0

3 78.2

4' 71.8

5' 78.4

6' 62.9

Glucosyl Unit 1l (C-13)

1" 104.7 5.37 (d, 7.8)
2" 88.0

3" 78.2

4" 71.8

5" 78.4

6" 62.9

Glucosyl Unit 11l (C-2 of Glc 1)

1" 105.1 5.03 (d, 7.8)
2" 76.1

3™ 78.6

4™ 71.6

5" 78.0

6" 62.7

Glucosyl Unit IV (C-2 of Glc II)

i 105.1 5.06 (d, 7.6)
2™ 76.1

3™ 78.6

4 71.6
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5™ 78.0

6" 62.7

Glucosyl Unit V (C-3 of Glc II)

1 104.7 5.58 (d, 7.8)
2m 76.1
3" 78.6
g 71.6
5 78.0
6" 62.7

Note: Complete and fully assigned NMR data for Rebaudioside D can be found in specialized
literature. The data presented here is a representative compilation.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Data

Table 4: IR and MS Spectroscopic Data of Rebaudioside D

Technique Data

Similar to other steviol glycosides, characteristic
peaks are observed for -OH stretching (~3352),
sp3 -CH stretching, -C=0 stretching (~1728),
and C-O-C stretching (~1058)[5][6]

IR (cm-1) **

Molecular Formula: CsoHsoO2s[7] [M-H]~: m/z
1127.47[7]

MS

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The
following sections outline generalized procedures for the NMR, IR, and MS analysis of steviol
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glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 1-10 mg of the purified steviol glycoside and dissolve
it in approximately 0.6 mL of a suitable deuterated solvent (e.g., pyridine-ds or DMSO-de) in a
5 mm NMR tube.[8]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with
a cryoprobe for enhanced sensitivity.[8]

o Data Acquisition:

o H NMR: Acquire one-dimensional proton spectra using a standard pulse sequence. For
guantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is
used.

o 13C NMR: Obtain carbon spectra using a proton-decoupled pulse sequence.

o 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and
carbon signals.[9][10]

» Data Processing: Process the acquired data using appropriate software. Reference the
chemical shifts to the residual solvent signal.[9]

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the powdered sample is placed directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample
with dry potassium bromide and pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]

» Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm~2).[2] A
background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and
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subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as
methanol or acetonitrile/water mixture, to a concentration of approximately 1-10 pg/mL.[11]

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source, often coupled with a liquid chromatography (LC) system (LC-MS).[11][12] High-
resolution mass spectrometers (e.g., TOF or Orbitrap) are used for accurate mass
measurements.

o Data Acquisition:

o Acquire mass spectra in both positive and negative ion modes to observe protonated
([M+H]*), sodiated ([M+Na]*), and deprotonated ([M-H]~) molecular ions.

o Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation
patterns, which are crucial for structural elucidation and confirming the sequence of sugar
moieties.[13]

» Data Analysis: Determine the molecular weight from the molecular ion peaks and analyze
the fragmentation pattern to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of steviol glycosides.
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Caption: Experimental workflow for the characterization of steviol glycosides.
Conclusion

This technical guide provides a consolidated resource of the NMR, IR, and MS spectroscopic
data for Stevioside and Rebaudioside D. The tabulated data, along with the detailed
experimental protocols, offer a valuable reference for the identification and characterization of
these important natural sweeteners. The provided workflow visualization further clarifies the
logical steps involved in the analysis of such compounds. The comprehensive nature of this
information is intended to support the research and development efforts within the
pharmaceutical and food science industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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